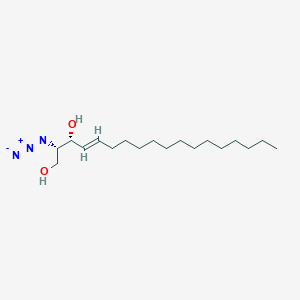

2-Azidosphingosine

Description

Contextualization within Lipid Chemistry and Sphingolipid Analogs

2-Azido-4-octadecen-1,3-diol is a synthetic compound that structurally mimics sphingosine (B13886), a fundamental building block of sphingolipids. Sphingolipids are a major class of lipids found in eukaryotic cell membranes, where they are not only structural components but also key players in signal transduction and cell recognition. The natural sphingosine backbone consists of a long-chain aliphatic amino alcohol. 2-Azido-4-octadecen-1,3-diol is specifically designed as a sphingosine analog, where the amino group at the C2 position is replaced by an azido (B1232118) group.

This substitution is critical as it allows the molecule to be used as a chemical reporter. Researchers can introduce this analog into cellular systems where it is metabolized alongside its natural counterparts. The azido group, being bioorthogonal, does not interfere with the natural metabolic pathways but provides a chemical handle for later detection and visualization. This strategy has proven invaluable for tracking the intricate pathways of sphingolipid metabolism and localization within the cell.

Historical Perspective on its Introduction and Early Utility in Synthetic Chemistry

The advent of 2-azido-4-octadecen-1,3-diol as a valuable synthetic intermediate can be traced back to the late 1980s. Seminal work by chemists such as Zimmermann and Schmidt, as well as Nicolaou and his collaborators, laid the groundwork for the synthesis of complex sphingolipids. A US patent from that era highlights a method for producing a protected form of (2S,3R,4E)-2-azido-4-octadecen-1,3-diol, citing the approaches of Zimmermann et al. (1988) and a more efficient synthesis by Nicolaou et al. (1988) as key methodologies. google.com

Initially, the primary utility of this azido-sphingosine analog was as a key building block in the total synthesis of naturally occurring sphingolipids, which are often difficult to isolate in pure form from natural sources. Its stereochemically defined structure and the presence of the azide (B81097), which could be readily converted to the natural amine, made it an ideal precursor for constructing complex glycosphingolipids and sphingomyelins. For instance, it was employed in a five-step synthesis to produce D-erythro-sphingomyelins, demonstrating its practical application in creating these vital lipid molecules for research purposes. google.com This early work established 2-azido-4-octadecen-1,3-diol as a cornerstone in the synthetic chemist's toolbox for accessing a wide range of sphingolipid structures.

Significance of the Azido and Diol Functionalities for Research Applications

The power of 2-azido-4-octadecen-1,3-diol as a research tool lies in the strategic placement of its functional groups: the azido moiety and the 1,3-diol system.

The azido group is the linchpin for its use in chemical biology. This functional group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific, efficient, and can be performed in complex biological environments without interfering with native biochemical processes. This allows researchers to "click" a variety of reporter molecules, such as fluorescent dyes or affinity tags, onto the azido-sphingolipid after it has been incorporated into cellular pathways. This has enabled detailed imaging of sphingolipid trafficking and localization, as well as the identification of sphingolipid-binding proteins.

The 1,3-diol functionality is crucial for the compound to be recognized and processed by the cellular machinery that metabolizes sphingolipids. This diol, along with the long hydrocarbon chain, mimics the structure of natural sphingosine, allowing it to be a substrate for enzymes involved in the synthesis of more complex sphingolipids like ceramides (B1148491), sphingomyelins, and glycosphingolipids. The hydroxyl groups of the diol can also serve as points for further chemical modification or for the attachment of other molecules of interest in synthetic applications.

Together, these functionalities create a powerful molecular probe that has significantly advanced our understanding of the multifaceted roles of sphingolipids in health and disease.

Properties

IUPAC Name |

(E,2S,3R)-2-azidooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3/b15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVDQFHDYWVTA-KRWOKUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103348-49-8 | |

| Record name | 2-Azidosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103348498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Chemical Transformations

Total Chemical Synthesis Approaches for 2-Azido-4-octadecen-1,3-diol

Total chemical synthesis provides a versatile platform for producing 2-Azido-4-octadecen-1,3-diol, allowing for the systematic construction of the carbon backbone and the precise installation of stereocenters. These strategies often rely on chiral pool starting materials or asymmetric reactions to establish the desired stereochemistry.

Strategies for Carbon Chain Elongation and Stereocenter Installation

A primary challenge in the synthesis of 2-Azido-4-octadecen-1,3-diol is the construction of the 18-carbon backbone while controlling the two stereocenters at C-2 and C-3 and the E-configuration of the double bond at C-4.

One effective strategy begins with a chiral starting material, such as D-galactose, which provides a pre-defined stereochemical framework. This "chiral pool" approach leverages the inherent chirality of the starting material to establish the correct asymmetry at carbons that will become C-2 and C-3 of the target molecule. The synthesis proceeds through an aldehyde intermediate derived from the carbohydrate precursor.

Carbon chain elongation and the simultaneous formation of the C4-C5 trans-double bond are often accomplished via the Wittig reaction. In this key step, the aldehyde intermediate is reacted with a long-chain phosphonium (B103445) ylide, such as n-tetradecyltriphenylphosphonium. The use of specific conditions, including the presence of lithium bromide and phenyllithium, favors the formation of the desired (4E)-olefin geometry.

Another approach involves starting with a molecule that already contains the long carbon chain and the desired stereocenters. For instance, a synthesis can commence from (2S,3S,4E)-1,3-O-Benzylidene-4-octadecen-1,2,3-triol. In this case, the core structure is already established, and the synthesis focuses on converting the C-2 hydroxyl group into an azide (B81097) with the correct stereochemistry. This is achieved by converting the hydroxyl into a good leaving group, such as a triflate, followed by nucleophilic substitution with sodium azide (NaN₃). This Sₙ2 reaction proceeds with an inversion of configuration, transforming the (2S,3S) precursor into the desired (2R,3S) product.

Role of Protective Group Strategies in Selective Synthesis

Given the multiple hydroxyl groups in the precursors and the target molecule, a robust protective group strategy is essential for achieving regioselectivity and preventing unwanted side reactions. The choice of protecting groups is critical for masking reactive sites while other parts of the molecule are being modified.

In syntheses involving the 1,3-diol moiety, cyclic acetals are commonly employed. For example, a benzylidene acetal (B89532) can be used to simultaneously protect the C-1 and C-3 hydroxyl groups. This strategy not only masks these two alcohols but also conformationally restrains the molecule, which can influence the stereochemical outcome of subsequent reactions.

For syntheses requiring differentiation between the primary (C-1) and secondary (C-3) hydroxyls, orthogonal protecting groups are necessary. An orthogonal strategy allows for the selective removal of one protecting group in the presence of others. For example, a bulky trityl (Tr) group can be selectively introduced at the sterically less hindered primary C-1 hydroxyl. The secondary hydroxyl at C-3 can then be protected with a different group, such as a benzoyl (Bz) ester. Later in the synthesis, these groups can be removed under different conditions; for instance, the trityl group is typically removed under acidic conditions, while the benzoyl group is cleaved by hydrolysis under basic conditions. This allows for the selective manipulation of each hydroxyl group as needed.

The table below summarizes common protecting groups used in the synthesis of 2-azido-4-octadecen-1,3-diol and its precursors.

| Protecting Group | Abbreviation | Functional Group Protected | Typical Introduction Reagents | Typical Removal Conditions |

|---|---|---|---|---|

| Benzylidene Acetal | - | 1,3-Diols | Benzaldehyde, ZnCl₂ or H⁺ | Acidic hydrolysis (e.g., p-TsOH) |

| Trityl | Tr | Primary Alcohols (C-1) | Trityl chloride, Pyridine (B92270) | Mild acid (e.g., p-TsOH) |

| Benzoyl | Bz | Secondary Alcohols (C-3) | Benzoyl chloride, Pyridine | Base-catalyzed hydrolysis (e.g., NaOH) |

Optimization of Reaction Conditions and Yields

The efficiency of the total synthesis hinges on the optimization of each reaction step to maximize yields and purity. Key transformations, such as the introduction of the azide group, require careful control of reagents and conditions.

In the conversion of a C-2 hydroxyl to an azide via an Sₙ2 reaction, the formation of the intermediate leaving group is critical. Using triflic anhydride (B1165640) in the presence of pyridine at low temperatures (e.g., -20 °C) effectively converts the alcohol into a triflate. The subsequent substitution with sodium azide is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to ensure solubility of the azide salt and to facilitate the nucleophilic attack. This two-step, one-pot procedure can provide the desired azido (B1232118) product in good yields. For example, the synthesis of (2R,3S,4E)-2-Azido-1,3-O-benzylidene-4-octadecen-1-ol from the corresponding triol derivative has been reported with a yield of 62%.

Deprotection steps must also be optimized to avoid affecting other sensitive functional groups, such as the azide and the double bond. The removal of a benzylidene acetal, for instance, can be achieved using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a mixture of methanol (B129727) and dichloromethane (B109758) at room temperature. Neutralization with a weak base like sodium bicarbonate upon completion prevents degradation of the product.

The following table details representative reaction conditions and yields for key synthetic steps.

| Transformation Step | Starting Material Substrate | Reagents and Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Azide Introduction | (2S,3S,4E)-1,3-O-Benzylidene-4-octadecen-1, |

Derivatization and Further Chemical Transformations of 2-Azido-4-octadecen-1,3-diol

The synthetic versatility of 2-Azido-4-octadecen-1,3-diol, a key intermediate in sphingolipid synthesis, stems from the reactivity of its three principal functional groups: the azide, the primary hydroxyl, and the secondary hydroxyl group. Strategic manipulation of these sites allows for the creation of a diverse array of sphingolipid analogs, including ceramides (B1148491) and complex glycosphingolipids. This section details the primary chemical transformations and derivatization methodologies applied to this molecule.

Reduction of the Azido Group to Amine Functionality

The conversion of the C-2 azido group to a primary amine is a critical step in the synthesis of sphingosine (B13886) and its derivatives. This transformation can be accomplished through several reliable and high-yielding methods.

One of the most common methods is the Staudinger reduction . wikipedia.orgorganic-chemistry.org This two-step reaction involves the initial treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas (N₂). wikipedia.orgnih.gov Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org The Staudinger reduction is valued for its mild reaction conditions and high chemoselectivity, making it compatible with the other functional groups present in the molecule. nih.gov

Alternatively, the reduction can be achieved using catalytic hydrogenation or chemical reducing agents. A preferred method involves the use of hydrogen sulfide (B99878) (H₂S) in a pyridine-water mixture. google.com Other reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst can also effectively reduce the azide to the corresponding amine, (2S,3R,4E)-2-amino-4-octadecene-1,3-diol (D-erythro-sphingosine). google.com

| Method | Reagents & Conditions | Product | Key Features |

|---|---|---|---|

| Staudinger Reduction | 1. PPh₃, THF/Ether 2. H₂O | (2S,3R,4E)-2-amino-4-octadecene-1,3-diol | Mild, chemoselective, avoids harsh reagents. wikipedia.orgorganic-chemistry.org |

| Hydrogen Sulfide Reduction | H₂S, Pyridine/H₂O | (2S,3R,4E)-2-amino-4-octadecene-1,3-diol | Effective and commonly used in sphingosine synthesis. google.com |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | (2S,3R,4E)-2-amino-4-octadecene-1,3-diol | Standard reduction method, potential for olefin reduction. |

Coupling Reactions with Fatty Acids for Ceramide Analog Formation

Once the azido group has been reduced to an amine, the resulting sphingosine can be N-acylated to form ceramides. nih.govnih.gov Ceramides are a class of lipid molecules composed of a sphingosine backbone linked to a fatty acid via an amide bond. ebi.ac.uk The synthesis of ceramide analogs from 2-amino-4-octadecene-1,3-diol is a straightforward process involving the formation of an amide linkage with a fatty acid of choice.

The reaction is typically carried out by treating the sphingosine with a fatty acid chloride or an activated fatty acid (e.g., using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in an appropriate solvent with a base. e-century.us This allows for the introduction of various fatty acyl chains (e.g., palmitoyl, stearoyl, oleoyl), leading to the formation of a wide range of specific ceramide molecules. nih.govnih.gov The efficient N-acylation of sphingosine is a key metabolic process in cells and is replicated synthetically to produce these important signaling molecules. nih.govnih.gov

| Fatty Acid Derivative | Coupling Conditions | Product Class | Example |

|---|---|---|---|

| Fatty Acyl Chloride (e.g., Palmitoyl chloride) | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH₂Cl₂) | Ceramide | N-palmitoyl-sphingosine |

| Carboxylic Acid + Coupling Agent | DCC or EDC, DMAP, Solvent (e.g., DMF, CH₂Cl₂) | Ceramide | N-oleoyl-sphingosine |

| Acetic Anhydride | Pyridine | Ceramide | N-acetyl-sphingosine |

Selective Functionalization of Hydroxyl Groups

2-Azido-4-octadecen-1,3-diol possesses two hydroxyl groups with different reactivities: a primary hydroxyl at the C-1 position and a secondary allylic hydroxyl at the C-3 position. The primary hydroxyl group is generally more sterically accessible and nucleophilic, allowing for regioselective reactions. researchgate.net

Selective protection of these hydroxyl groups is crucial for directing subsequent chemical transformations, such as glycosylation to form complex glycosphingolipids. researchgate.netnih.gov Bulky protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or trityl (Tr) ethers, will preferentially react with the primary C-1 hydroxyl group under controlled conditions. researchgate.netnrochemistry.com Once the C-1 position is protected, the C-3 hydroxyl group can be functionalized. Alternatively, with both hydroxyls unprotected, glycosylation reactions often show a preference for the C-1 position, leading to the formation of psychosine (B1678307) analogs. nih.gov The choice of protecting group strategy is determined by the desired final product and the reaction conditions of the subsequent steps. harvard.edu

Transformation of the Azido Group to Other Functional Moieties

The azido group is a versatile functional handle that can be converted into a variety of other chemical moieties beyond the simple amine. illinois.edu Its ability to participate in bioorthogonal chemistry has made it a valuable tool for chemical biology. nih.gov

1,3-Dipolar Cycloaddition (Click Chemistry): The azide functionality readily undergoes the Huisgen [3+2] cycloaddition reaction with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole rings. nih.govorganic-chemistry.orgnih.gov This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," known for its high efficiency, specificity, and biocompatibility. nih.govnih.gov By reacting 2-Azido-4-octadecen-1,3-diol with various alkynes, a library of sphingolipid analogs containing a triazole ring can be synthesized. rsc.orgmdpi.comnih.gov These triazoles can act as stable mimics of the amide bond found in natural ceramides. mdpi.com

Aza-Wittig Reaction: The iminophosphorane intermediate formed during the Staudinger reaction can be trapped by reacting it with a carbonyl compound, such as an aldehyde or ketone, in a process known as the Aza-Wittig reaction. wikipedia.orgchemistry-reaction.com This reaction forms an imine (C=N bond) and triphenylphosphine oxide. nih.govbeilstein-journals.org This pathway allows for the introduction of diverse substituents onto the C-2 nitrogen atom, providing access to a different class of sphingolipid analogs. mdpi.com

Stereochemical Investigations and Control

Absolute Configuration and Stereoisomer Synthesis of 2-Azido-4-octadecen-1,3-diol

The naturally occurring and most biologically relevant form of sphingosine (B13886) is the D-erythro isomer, which corresponds to the (2S,3R,4E) configuration. google.com Consequently, synthetic efforts are often directed towards obtaining 2-azido-4-octadecen-1,3-diol with this specific stereochemistry. The (2S,3R,4E) configuration denotes the specific spatial arrangement of the substituents around the chiral carbons at positions 2 and 3, and the trans (E) geometry of the double bond at position 4.

The synthesis of stereoisomers of 2-azido-4-octadecen-1,3-diol has been a subject of considerable research, enabling the exploration of structure-activity relationships in sphingolipid-related processes. For instance, synthetic routes have been developed to access not only the natural D-erythro (2S,3R,4E) isomer but also its stereoisomers, including those with a 3S configuration. tandfonline.com One notable approach utilizes D-glucose as a chiral starting material to stereoselectively synthesize sphingosine analogues with (2S,3S,4E) and (2R,3S,4E) configurations. tandfonline.com This strategy leverages the inherent chirality of D-glucose to control the stereochemical outcome of the synthetic sequence. tandfonline.com

The synthesis of the (2S,3S,4E) and (2S,3S,4Z) isomers of the corresponding ceramide derivatives has also been achieved, highlighting the ability to control both the stereocenters and the olefin geometry. tandfonline.com The synthesis of the (2R,3S,4E) and (2R,3S,4Z) isomers of 2-azido-4-octadecene-1,3-diol has also been reported, further expanding the library of available stereoisomers for biological evaluation. tandfonline.com The characterization of these isomers often relies on a combination of spectroscopic techniques, such as nuclear magnetic resonance (NMR), and comparison with known standards.

Stereocontrol in Azide (B81097) Introduction and Olefin Geometry

Achieving the desired stereochemistry in the synthesis of 2-azido-4-octadecen-1,3-diol requires precise control over key chemical transformations, particularly the introduction of the azide group and the formation of the carbon-carbon double bond.

The introduction of the azide functionality at the C-2 position is a critical step that dictates the final stereochemistry of the amino group in the sphingosine product. This transformation is often accomplished through the nucleophilic substitution of a suitable leaving group, such as a sulfonate ester, with an azide salt. The stereochemical outcome of this reaction (retention or inversion of configuration) is dependent on the reaction mechanism (SN1 or SN2) and the nature of the substrate and reagents. Stereoselective methods have been developed to ensure the desired configuration at C-2. beilstein-journals.org

Similarly, establishing the correct geometry of the C-4/C-5 double bond, typically the trans (E) configuration found in natural sphingolipids, is crucial. Various olefination reactions are employed to construct this double bond, with the Wittig reaction and its modifications being common choices. The selection of the appropriate reagents and reaction conditions is essential to achieve high stereoselectivity for the desired E-isomer over the Z-isomer. tandfonline.com In some synthetic strategies, the double bond geometry is established early in the synthesis and carried through subsequent steps.

Impact of Stereochemistry on Subsequent Chemical and Biological Applications

The stereochemistry of 2-azido-4-octadecen-1,3-diol has a profound influence on its utility in the synthesis of complex molecules and its subsequent biological activity. The (2S,3R,4E) isomer is a key intermediate in the synthesis of a wide range of biologically important glycosphingolipids, including gangliosides like GM3 and GD3, as well as globotriaosylceramide (Gb3) and its lysosomal counterpart, lysoGb3. researchgate.netnih.govcapes.gov.br

The precise stereochemistry of the azido-diol precursor is essential for the correct assembly of these complex structures and for their ultimate biological function. For example, in the chemoenzymatic synthesis of ganglioside GM3, the (2S,3R,4E)-azido-diol derivative is utilized as a key building block. researchgate.net Similarly, the total synthesis of Gb3 and lysoGb3 relies on the stereocontrolled coupling of a galactose donor with a protected (2S,3S,4E)-2-azido-4-octadecen-1,3-diol derivative, demonstrating the use of other stereoisomers in specific synthetic contexts. capes.gov.br

Mechanistic Studies of Chemical Reactivity

Elucidation of Azido (B1232118) Group Reactivity Mechanisms

The azido group at the C-2 position is a versatile functional handle, primarily exploited for its ability to undergo specific and high-yielding transformations. Its reactivity is central to the utility of 2-Azido-4-octadecen-1,3-diol in both chemical synthesis and biological applications.

One of the most prominent reactions of the azido group is its participation in cycloaddition reactions , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". biologists.comacs.org This reaction involves the [3+2] cycloaddition between the terminal azide (B81097) of the sphingolipid analog and an alkyne to form a stable 1,2,3-triazole ring. masterorganicchemistry.com The mechanism of CuAAC is well-established, proceeding through a copper acetylide intermediate that reacts with the azide. This methodology is valued for its high efficiency, mild reaction conditions, and orthogonality to many other functional groups present in biological systems. biologists.commasterorganicchemistry.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, utilizing strained cyclooctynes to react with the azide, which is particularly advantageous for in vivo applications where copper toxicity is a concern. biologists.com

Another fundamental reaction of the azido group is its reduction to a primary amine. This transformation is a critical step in converting 2-Azido-4-octadecen-1,3-diol into ceramide and other sphingolipid analogs. researchgate.net The reduction can be achieved through several methods, including catalytic hydrogenation over palladium on carbon (Pd/C) or treatment with triphenylphosphine (B44618) in the presence of water (the Staudinger reaction). researchgate.netpreprints.org The Staudinger reaction proceeds via the formation of an aza-ylide intermediate, which is then hydrolyzed to the corresponding amine and triphenylphosphine oxide. This reduction is highly efficient and chemoselective, leaving other functional groups such as the double bond and hydroxyl groups intact.

The azido group can also participate in nucleophilic substitution reactions , although this is less common than its use in cycloadditions and reductions.

The diverse reactivity of the azido group is summarized in the table below:

| Reaction Type | Reagents | Product | Significance |

| CuAAC (Click Chemistry) | Alkyne, Cu(I) catalyst | 1,2,3-Triazole | Bioorthogonal labeling, synthesis of complex conjugates. biologists.comacs.org |

| SPAAC (Click Chemistry) | Strained Alkyne (e.g., cyclooctyne) | 1,2,3-Triazole | Copper-free bioorthogonal labeling in living systems. biologists.com |

| Staudinger Reduction | Triphenylphosphine (PPh₃), H₂O | Primary Amine | Synthesis of ceramides (B1148491) and other sphingolipids. researchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine | Alternative method for amine synthesis. preprints.org |

Mechanistic Insights into Glycosylation Reactions Employing 2-Azido-4-octadecen-1,3-diol as a Glycosyl Donor

While 2-Azido-4-octadecen-1,3-diol primarily functions as a glycosyl acceptor , its role in glycosylation reactions is pivotal for the synthesis of glycosphingolipids. researchgate.netresearchgate.net In these reactions, a glycosyl donor (an activated sugar molecule) is coupled to one of the hydroxyl groups of the azido-sphingosine backbone. The non-nucleophilic nature of the azido group is advantageous as it does not interfere with the glycosylation process, leading to higher yields compared to methods using sphingosine (B13886) with a protected amino group.

The mechanism of glycosylation is highly dependent on the nature of the glycosyl donor, the promoter (activator), and the protecting groups on both the donor and the acceptor. mdpi.com Generally, these reactions proceed through the formation of a reactive oxocarbenium ion intermediate from the glycosyl donor. This electrophilic species is then attacked by a hydroxyl group of 2-Azido-4-octadecen-1,3-diol.

The regioselectivity of the glycosylation (i.e., whether the C-1 or C-3 hydroxyl group reacts) is a critical aspect. The primary hydroxyl group at C-1 is generally more reactive than the secondary hydroxyl group at C-3 due to less steric hindrance. Therefore, selective protection of the C-1 hydroxyl group is often necessary to achieve glycosylation at the C-3 position. researchgate.net Conversely, direct glycosylation often favors the C-1 position.

The stereoselectivity of the newly formed glycosidic bond (α or β) is influenced by several factors, including the nature of the participating group at the C-2 position of the glycosyl donor and the reaction conditions. For instance, donors with a participating group (e.g., an acetyl group) at C-2 typically lead to the formation of 1,2-trans-glycosides via a neighboring group participation mechanism. In contrast, donors without a participating group may lead to a mixture of anomers, with the ratio often influenced by the solvent and the promoter. frontiersin.org

Reactivity of the Allylic Alcohol System within 2-Azido-4-octadecen-1,3-diol

The allylic diol system, comprising the hydroxyl groups at C-1 and C-3 and the double bond at C-4, imparts specific reactivity to the molecule. The allylic hydroxyl group at C-3 is of particular interest. Nucleophilic substitution of allylic alcohols is a fundamental transformation in organic synthesis. sioc-journal.cn While direct substitution of the hydroxyl group is possible under acidic conditions, it often proceeds through activation of the hydroxyl group to a better leaving group (e.g., a tosylate or a halide).

The presence of the double bond influences the reactivity of the adjacent C-3 hydroxyl group. The allylic position is susceptible to SN2' reactions, where the nucleophile attacks the double bond, leading to a rearranged product. However, in the context of glycosylation and other common transformations of 2-Azido-4-octadecen-1,3-diol, the reactivity of the hydroxyl groups as nucleophiles is more commonly exploited than their substitution.

The trans-double bond at the C-4 position is relatively stable but can undergo reactions typical of alkenes, such as addition reactions. However, in most synthetic applications involving this molecule, the double bond is retained in the final product as it is a characteristic feature of the sphingosine backbone. researchgate.net

Hydrogen Bonding Effects and Regioselectivity in Diol and Polyol Systems

In diol and polyol systems like 2-Azido-4-octadecen-1,3-diol, intramolecular and intermolecular hydrogen bonding can play a significant role in directing the regioselectivity of reactions. claremont.edu The ability of the hydroxyl groups to act as both hydrogen bond donors and acceptors can influence the conformation of the molecule and the relative nucleophilicity of the different hydroxyl groups.

For instance, in glycosylation reactions, pre-organization of the glycosyl acceptor through hydrogen bonding can favor the attack of a specific hydroxyl group on the electrophilic glycosyl donor. researchgate.net The solvent can also mediate these effects. In non-polar solvents, intramolecular hydrogen bonding may be more prevalent, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent will dominate.

In the context of regioselective reactions, the formation of a hydrogen bond between a reagent and one of the hydroxyl groups can enhance the nucleophilicity of the other hydroxyl group, leading to selective reaction at that site. This principle is a cornerstone of many regioselective protection and derivatization strategies for polyols. rsc.org While specific studies detailing the precise role of hydrogen bonding in directing the reactivity of 2-Azido-4-octadecen-1,3-diol are not extensively documented, the general principles of hydrogen bonding in similar diol and polyol systems are well-established and are presumed to apply. claremont.edu The presence of the azido group can also influence the hydrogen-bonding network within the molecule and with its surroundings. nih.gov

Applications in Chemical Biology Research

Bioorthogonal Chemistry with 2-Azido-4-octadecen-1,3-diol

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native settings. The azide (B81097) group on 2-azido-4-octadecen-1,3-diol is a key player in this field, enabling researchers to "click" it onto other molecules that have a complementary reactive group.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific click chemistry reaction. In this reaction, the azide group of 2-azido-4-octadecen-1,3-diol reacts with an alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction has been instrumental in the synthesis of complex sphingolipids for further study. ontosight.ai Researchers can introduce an alkyne-tagged reporter molecule, such as a fluorescent dye or a biotin (B1667282) affinity tag, to cells that have been treated with 2-azido-4-octadecen-1,3-diol. The subsequent addition of a copper catalyst triggers the CuAAC reaction, specifically labeling the modified sphingolipids.

While CuAAC is a powerful tool, the copper catalyst can be toxic to living cells. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. In SPAAC, a strained cyclooctyne (B158145) is used, which readily reacts with the azide group of 2-azido-4-octadecen-1,3-diol without the need for a catalyst. This allows for the labeling of sphingolipids in living organisms with minimal perturbation. This technique has been used to visualize the localization and dynamics of sphingolipids in real-time.

The Staudinger ligation is another bioorthogonal reaction that can be used with 2-azido-4-octadecen-1,3-diol. This reaction involves the reaction of the azide group with a phosphine-containing molecule to form an aza-ylide intermediate, which then rearranges to form a stable amide bond. While less common than click chemistry reactions for this particular compound, the Staudinger ligation provides an alternative method for bioconjugation, allowing for the attachment of probes and other molecules of interest.

Molecular Labeling and Tracking of Biomolecules

The ability to attach various probes to 2-azido-4-octadecen-1,3-diol via bioorthogonal reactions makes it an excellent tool for molecular labeling and tracking. ontosight.ai Once incorporated into cellular pathways, the modified sphingolipids can be visualized or isolated for further analysis.

As a synthetic analog of sphingosine (B13886), 2-azido-4-octadecen-1,3-diol can be used as a chemical probe to study the various cellular processes in which sphingolipids are involved. ontosight.ai These include cell signaling, differentiation, and apoptosis. ontosight.ai By introducing this probe and then using click chemistry to attach a fluorescent tag, researchers can track the metabolism and trafficking of sphingolipids within the cell. ontosight.ai This has provided valuable insights into the roles of these lipids in health and disease. ontosight.ai

Fluorescent Tagging Strategies for Research

The incorporation of an azide moiety into the structure of 2-Azido-4-octadecen-1,3-diol is a deliberate design choice that facilitates its use in bioorthogonal chemistry. This chemical handle allows for the covalent attachment of reporter molecules, such as fluorophores, without interfering with biological processes. The primary method for achieving this is the Huisgen copper(I)-catalyzed alkyne-azide [3+2] cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov

This strategy involves a two-step process. First, the azide-functionalized lipid, such as an analogue of ceramide or sphingosine derived from 2-Azido-4-octadecen-1,3-diol, is introduced into a biological system, like a model cell membrane. nih.gov This probe is typically non-fluorescent and structurally similar to its natural counterpart, minimizing potential perturbations. Subsequently, an alkyne-containing fluorophore, which may also be non- or weakly fluorescent, is introduced. The highly specific and efficient click reaction occurs in situ, covalently linking the fluorophore to the lipid probe and generating a stable, fluorescent triazole linkage. nih.gov

A key advantage of this approach is the ability to generate fluorescence in a specific location. Researchers have demonstrated that non-fluorescent, azide-tagged ceramide analogues can react within phospholipid bilayers with a non-fluorescent, alkyne-functionalized naphthalimide. nih.gov The resulting cycloaddition product is a highly fluorescent ceramide derivative, allowing for the direct visualization of the lipid within its membrane environment. nih.gov This "click-on" fluorogenic method provides a powerful tool for studying lipid trafficking, localization, and domain formation in model and cellular membranes. nih.gov

Table 1: Components of a "Click-On" Fluorescent Tagging Strategy

| Component | Description | Example | Role in Strategy |

| Azide-Functionalized Probe | A lipid analogue structurally similar to a natural lipid, containing a bioorthogonal azide group. | Azide-tagged ceramide (derived from 2-Azido-4-octadecen-1,3-diol) | Incorporates into the biological system of interest (e.g., cell membrane) and serves as the target for the fluorophore. |

| Alkyne-Functionalized Fluorophore | A fluorescent reporter molecule modified with an alkyne group. It may be designed to be non-fluorescent until the click reaction occurs. | Alkyne-modified naphthalimide | The labeling agent that specifically and covalently attaches to the azide probe. |

| Catalyst System | A catalyst, typically copper(I), is required to facilitate the CuAAC reaction. It is often used with a stabilizing ligand. | CuSO₄ and a reducing agent (e.g., sodium ascorbate) | To catalyze the highly efficient and specific cycloaddition reaction between the azide and alkyne. |

| Application | The specific research goal addressed by this strategy. | In situ visualization of ceramide domains in giant unilamellar vesicles (GUVs). nih.gov | To study the localization, trafficking, and organization of specific lipids within a membrane environment. |

Activity-Based Protein Profiling (ABPP) Utilizing Azido-Functionalization

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology used to study the functional state of entire enzyme families directly in complex biological systems. nih.govplantchemetics.org This technique employs active site-directed chemical probes, known as activity-based probes (ABPs), that covalently bind to the active form of an enzyme. mtoz-biolabs.com The azido (B1232118) group, as present in 2-Azido-4-octadecen-1,3-diol, is a critical functional handle for designing advanced ABPs.

In a common ABPP workflow, the probe consists of a reactive group (or "warhead") that targets a specific enzyme's active site and a bioorthogonal handle, which is frequently an azide or an alkyne. mtoz-biolabs.com After the ABP has been introduced to a proteome (e.g., in cell lysates or living cells) and has covalently labeled its target enzymes, the azide handle is used to attach a reporter tag via click chemistry. nih.gov This reporter can be a fluorophore (like rhodamine) for visualization on a gel or an affinity tag (like biotin) for enrichment and subsequent identification of the labeled proteins by mass spectrometry. nih.govnih.gov

This two-step labeling approach offers significant advantages. It allows for the use of a small, sterically unobtrusive ABP for the initial enzyme labeling event in a complex biological environment, such as in vivo. nih.gov The bulkier reporter tag is then attached under controlled conditions, minimizing the risk that the tag itself might interfere with the probe's ability to access and react with its target enzyme.

For instance, research has shown that an azido-sulfonate ester probe can effectively label several enzymes in vitro and in vivo. The detection of these labeling events was achieved by the copper-catalyzed ligation of a rhodamine-alkyne reporter tag to the probe's azide handle. nih.gov This click chemistry-based strategy for ABPP provides a versatile and powerful method for functional proteome analysis, enabling the identification of enzyme targets in their native physiological context. nih.gov While 2-Azido-4-octadecen-1,3-diol is a sphingosine analogue, its azido-functionalization makes it a valuable precursor for creating ABPs aimed at enzymes involved in sphingolipid metabolism, such as certain lipases or glycosidases. chemicalbook.complantchemetics.org

Table 2: ABPP Workflow Using an Azido-Functionalized Probe

| Step | Description | Purpose |

| 1. Probe Incubation | An azide-functionalized activity-based probe (ABP) is incubated with a complex proteome (e.g., cell lysate, live cells). | The ABP's reactive "warhead" selectively and covalently binds to the active site of target enzymes. |

| 2. Removal of Unbound Probe | Excess, unbound ABP is removed from the system. | To reduce background signal and ensure only covalently labeled proteins are detected. |

| 3. Click Chemistry Ligation | An alkyne-containing reporter tag (e.g., alkyne-biotin or alkyne-fluorophore) is added along with a copper(I) catalyst. | The reporter tag is covalently attached to the azide handle of the enzyme-bound ABP via CuAAC. |

| 4. Analysis | The labeled proteome is analyzed. | Fluorescent Tag: Labeled proteins are visualized by in-gel fluorescence scanning. Biotin Tag: Labeled proteins are enriched on streptavidin beads, digested, and identified by LC-MS/MS. |

Role in Sphingolipid and Glycosphingolipid Research

2-Azido-4-octadecen-1,3-diol as a Sphingoid Base Precursor and Analog

2-Azido-4-octadecen-1,3-diol serves as a crucial precursor for the synthesis of various sphingoid bases and their more complex derivatives. semanticscholar.orgresearchgate.net Sphingolipids, which are integral components of eukaryotic cell membranes, are built upon a sphingoid base backbone, most commonly sphingosine (B13886) ((2S,3R,4E)-2-amino-4-octadecene-1,3-diol). researchgate.netwikipedia.orgnih.gov The azide (B81097) group in 2-Azido-4-octadecen-1,3-diol acts as a masked amino group. This allows for the strategic construction of the sphingolipid molecule, with the azide being reduced to an amine at a later, more convenient stage of the synthesis. This approach circumvents potential side reactions that an unprotected amine group might undergo during the complex multi-step syntheses of glycosphingolipids.

The azide functionality also renders 2-Azido-4-octadecen-1,3-diol a valuable sphingosine analog for biological studies. ontosight.ai The presence of the azide group allows for the application of "click chemistry," a set of powerful and highly specific chemical reactions. ontosight.ai This enables the attachment of various reporter molecules, such as fluorescent dyes or affinity tags, to the sphingoid base. These modified analogs can then be used to track the localization, trafficking, and interactions of sphingolipids within living cells, providing invaluable insights into their dynamic behavior. ontosight.ailimes-institut-bonn.de

Synthesis of Complex Sphingolipids and Glycosphingolipids for Research

The strategic use of 2-Azido-4-octadecen-1,3-diol has revolutionized the synthesis of complex sphingolipids and glycosphingolipids, which are otherwise difficult to obtain from natural sources in pure and homogeneous forms.

Glycosphingolipid Synthesis as Glycosyl Donors

While 2-Azido-4-octadecen-1,3-diol itself acts as a glycosyl acceptor, its derivatives are instrumental in the synthesis of glycosphingolipids. In a typical synthetic strategy, a complex oligosaccharide chain, often prepared through a series of glycosylation reactions, is activated as a glycosyl donor (e.g., as a trichloroacetimidate). This activated sugar is then coupled with a protected form of 2-Azido-4-octadecen-1,3-diol, such as (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol, to form the desired glycosphingolipid backbone. plu.mxtandfonline.comtandfonline.com This convergent approach allows for the efficient assembly of complex structures.

Total Synthesis of Gangliosides (e.g., GM3, GM2) and Their Analogs

Gangliosides, a class of sialic acid-containing glycosphingolipids, play critical roles in cell recognition, adhesion, and signaling. The total synthesis of these complex molecules is a significant challenge in carbohydrate chemistry. 2-Azido-4-octadecen-1,3-diol has been a key building block in the successful total synthesis of several important gangliosides.

For instance, in the total synthesis of ganglioside GM3, a chemoenzymatic approach has been employed where (2S,3R,4E)-2-azido-4-octadecene-1,3-diol is a key intermediate. nih.govresearchgate.net Similarly, the total syntheses of other complex gangliosides like GD2, GD1b, GT1b, and GQ1b have utilized (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol as the sphingoid base precursor. plu.mx In these syntheses, a complex oligosaccharide donor is condensed with the azido-sphingosine derivative, followed by a series of deprotection and modification steps to yield the final ganglioside. plu.mxtandfonline.comtandfonline.com

A chemoenzymatic approach for the synthesis of GM3 has also been reported, resulting in the formation of (2S,3R,4E)-5'''-acetyl-alpha-neuraminyl-(2'''→3'')-beta-galactopyranosyl-(1''→4')-beta-glucopyranosyl-(1'↔1)-2-azido-4-octadecene-1,3-diol, also known as azidoGM3. nih.govresearchgate.net

| Ganglioside | Key Synthetic Intermediate | Reference |

| GM3 | (2S,3R,4E)-2-azido-4-octadecene-1,3-diol | nih.govresearchgate.net |

| GD2 | (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol | plu.mx |

| GD1b | (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol | plu.mx |

| GT1b | (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol | plu.mx |

| GQ1b | (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol | plu.mx |

| GM1 | (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol | tandfonline.com |

| GD1a | (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol | tandfonline.com |

| GQ1β | (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol | tandfonline.com |

Synthesis of Sphingomyelins and Ceramides (B1148491) for Biochemical Studies

Ceramides, the fundamental building blocks of most sphingolipids, and sphingomyelins, crucial components of nerve cell membranes, can also be synthesized from 2-Azido-4-octadecen-1,3-diol. A patented method describes a five-step synthesis of D-erythro-sphingomyelins starting from a protected form of (2S,3R,4E)-2-azido-octadecen-1,3-diol. google.com This process involves the reduction of the azide to an amine to form a protected sphingosine, followed by acylation to yield a protected ceramide. google.com Subsequent phosphitylation and reaction with trimethylamine (B31210) afford the protected sphingomyelin, which is then deprotected to give the final product. google.com This synthetic route provides access to optically pure sphingomyelins, which can also be labeled for research purposes. google.com

Similarly, the synthesis of ceramides for biochemical studies often utilizes azido-sphingosine derivatives. For example, a protected (2S,3R,4E)-2-azido-4-octadecene-1,3-diol can be reduced and then coupled with a fatty acid to produce the corresponding ceramide. lookchem.com

Generation of Labeled Sphingolipids for Metabolic Studies

The azide group in 2-Azido-4-octadecen-1,3-diol is a bioorthogonal handle that allows for the generation of labeled sphingolipids. ontosight.ai This is typically achieved through the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (click chemistry). ontosight.ai By reacting an azido-sphingolipid with a probe molecule containing a phosphine (B1218219) (for Staudinger ligation) or an alkyne (for click chemistry), researchers can covalently attach a variety of labels, including:

Fluorescent dyes: For visualizing the subcellular localization and trafficking of sphingolipids. nih.gov

Biotin (B1667282): For affinity purification of sphingolipid-binding proteins.

Stable isotopes (e.g., ¹³C, ²H): For quantitative analysis of sphingolipid metabolism by mass spectrometry. caymanchem.comresearchgate.net

These labeled analogs are invaluable tools for tracing the metabolic fate of sphingolipids in cells and for identifying their interaction partners. limes-institut-bonn.defrontiersin.org For example, ω-azidosphinganine has been used for live-cell fluorescence imaging of the endoplasmic reticulum and for identifying metabolic breakdown products using mass spectrometry. nih.gov

Investigation of Sphingolipid Metabolism Pathways using Labeled Analogs

The use of sphingolipid analogs synthesized from 2-Azido-4-octadecen-1,3-diol has significantly advanced our understanding of the complex pathways of sphingolipid metabolism. By introducing labeled precursors into cells, researchers can follow their conversion into various downstream metabolites, providing a dynamic view of the metabolic network. nih.govfrontiersin.org

For example, stable isotope-labeled sphingolipids, generated from appropriately labeled 2-azido-sphingoid base precursors, serve as excellent internal standards for quantitative mass spectrometry-based lipidomics. caymanchem.com This allows for the precise measurement of changes in the levels of different sphingolipid species in response to various stimuli or in disease states.

Furthermore, fluorescently labeled sphingolipids, created via click chemistry with azido-sphingolipid precursors, have been instrumental in visualizing the transport of sphingolipids between different cellular compartments, such as the endoplasmic reticulum and the Golgi apparatus. limes-institut-bonn.de These studies have provided crucial evidence for the existence of specific transport proteins and pathways that govern the intricate intracellular distribution of these essential lipids.

Role in Understanding Glycosylation Reactions in Biological Systems

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to lipids and proteins, is a fundamental biological process that dictates the function and fate of many molecules. Glycosphingolipids (GSLs), which consist of a ceramide lipid anchor linked to a glycan headgroup, are essential components of cell membranes involved in cell recognition, signaling, and adhesion. The study of their synthesis and function has been significantly advanced by the use of 2-azido-4-octadecen-1,3-diol.

This compound serves as a versatile precursor and a bioorthogonal reporter, enabling detailed investigation into the mechanisms of GSL biosynthesis and the enzymes involved, particularly glycosyltransferases.

A Precursor for Glycosphingolipid Synthesis

2-Azido-4-octadecen-1,3-diol, often with a protecting group like benzoyl on the 3-hydroxyl group, acts as a crucial glycosyl acceptor in the chemical and chemoenzymatic synthesis of complex glycosphingolipids. nih.gov Researchers utilize it as a foundational building block to which various carbohydrate moieties can be attached. A significant body of research highlights its application in the total synthesis of gangliosides, such as GM3. nih.govlookchem.com

In these syntheses, a protected form of 2-azido-4-octadecen-1,3-diol is coupled with an activated oligosaccharide donor, often a trisaccharide in the case of GM3, to form the desired glycosphingolipid. nih.gov This synthetic capability allows for the production of homogenous GSLs and their analogs, which are critical for studying their biological functions and the enzymes that synthesize them. For example, various GM3 analogs have been synthesized by glycosylating (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol with different deoxy-N-acetylneuraminic acid derivatives. nih.gov This approach helps to elucidate the structural requirements for the biological activity of these molecules.

Probing Glycosyltransferase Activity

The synthesis of GSLs is orchestrated by a series of glycosyltransferases, enzymes that sequentially add sugar units to the growing glycan chain. Understanding the specificity and kinetics of these enzymes is key to deciphering the regulation of GSL expression. 2-Azido-4-octadecen-1,3-diol serves as an invaluable substrate in assays designed to study these enzymes.

In chemoenzymatic approaches, the azido-sphingosine analog can be used as an acceptor substrate for recombinant glycosyltransferases. nih.govresearchgate.net For instance, the synthesis of an azido-GM3 analog was achieved using a recombinant sialyltransferase, which catalyzed the addition of a sialic acid-containing trisaccharide to the azido-sphingosine backbone. nih.govresearchgate.net This demonstrates that the synthetic analog is recognized and processed by the natural enzymatic machinery, making it a powerful tool to probe enzyme function in a controlled in vitro environment.

Metabolic Labeling and Visualization

The strategic placement of the azide (-N3) group on the sphingosine backbone is the key feature that transforms 2-azido-4-octadecen-1,3-diol into a powerful research tool for studying dynamic processes in living systems. nih.gov The azide group is a bioorthogonal chemical handle, meaning it is chemically inert within the complex environment of the cell but can be made to react specifically with an external probe. nih.govnih.gov

When cells are supplied with 2-azido-4-octadecen-1,3-diol, they can metabolize it and incorporate it into complex glycosphingolipids through their native biosynthetic pathways. nih.gov The newly synthesized GSLs now carry the azide tag. These tagged molecules can then be visualized or isolated through a highly specific and efficient reaction known as "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition or the strain-promoted azide-alkyne cycloaddition. researchgate.net By introducing a reporter molecule, such as a fluorescent dye or a biotin tag attached to an alkyne, researchers can covalently label the azido-GSLs. nih.govnih.gov

This metabolic labeling strategy allows for:

Visualization of GSL trafficking and localization: Following the fluorescently tagged GSLs provides insights into their transport through the Golgi apparatus, their insertion into the plasma membrane, and their distribution into specific membrane domains.

Identification of GSL-binding proteins: By using a biotin-alkyne probe, the azido-GSLs can be captured along with their interacting proteins for subsequent identification by mass spectrometry.

Monitoring GSL metabolism: The incorporation of the azido-sphingosine into different GSL species can be tracked over time to study the flux through various glycosylation pathways. molaid.com

This ability to tag and track the products of glycosylation reactions in their native cellular context provides a dynamic view that is not achievable through static analysis alone. It directly links the enzymatic process of glycosylation to the ultimate cellular fate and function of the resulting glycosphingolipids.

Compound Data

Below are tables detailing the properties of the primary compound discussed and a list of related chemical names mentioned throughout the article.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization for Structural Elucidation of 2-Azido-4-octadecen-1,3-diol and its Derivatives

Spectroscopy is indispensable for the unambiguous identification and detailed structural analysis of 2-Azido-4-octadecen-1,3-diol. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information, offering a complete picture of the molecule's identity, stereoconfiguration, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for the structural elucidation of organic compounds, including sphingolipid analogues. mdpi.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are leveraged to confirm the connectivity and, critically, the stereochemistry of 2-Azido-4-octadecen-1,3-diol.

In the synthesis of the (2R,3S,4E) stereoisomer of 2-Azido-4-octadecen-1,3-diol, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure. nih.gov For instance, the protons on the double bond (CH=CH) and those attached to carbons bearing the hydroxyl and azido (B1232118) groups appear at distinct chemical shifts. nih.gov The relative stereochemistry of the 1,3-diol moiety, a critical feature of the molecule, can be unambiguously determined by analyzing the ¹³C NMR chemical shifts of its acetonide derivative. Acetonides derived from syn-1,3-diols exhibit different and distinguishable chemical shifts compared to those from anti-1,3-diols. univ-lemans.fr

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to map out the complete proton-proton and proton-carbon correlation networks within the molecule. acs.org NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining stereochemistry by measuring through-space interactions between protons, which helps to confirm the relative configuration of substituents along the sphingoid backbone. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for (2R,3S,4E)-2-Azido-4-octadecen-1,3-diol in CDCl₃ Data sourced from a study on the synthesis of sphingosine (B13886) enantiomers. nih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-1 | 3.76 (bs) | 62.7 |

| H-2 | 3.44-3.50 (m) | 66.9 |

| H-3 | 4.23 (m) | 73.8 |

| H-4 | 5.46-5.54 (m) | 128.2 |

| H-5 | 5.75-5.84 (m) | 136.2 |

| H-6 | 2.02-2.14 (m) | 32.5 |

Mass spectrometry (MS) is a key technique used to confirm the molecular weight and elemental composition of 2-Azido-4-octadecen-1,3-diol and its derivatives. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), provides highly accurate mass measurements, allowing for the confident determination of the compound's molecular formula. nih.govacs.org For (2R,3S,4E)-2-Azido-4-octadecen-1,3-diol, HR-FAB MS has been used to confirm the expected molecular formula of C₁₈H₃₅N₃O₂. nih.gov

Beyond simple molecular identification, the azido group makes this compound particularly valuable as a chemical probe in tracer studies. biologists.com The azide (B81097) functionality allows the molecule to participate in bio-orthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov In these experiments, the azido-sphingolipid is introduced to a biological system, where it is metabolized. Subsequently, cell or tissue extracts are treated with a reporter molecule containing an alkyne group (e.g., an alkyne-tagged biotin (B1667282) or fluorescent dye). researchgate.net The click reaction covalently links the reporter to the metabolized azido-lipid and its downstream products. These tagged lipids can then be detected and quantified with high sensitivity using mass spectrometry, enabling detailed investigations into sphingolipid metabolism and trafficking. biologists.comnih.gov This MS-based approach allows for the tracing and analysis of lipid networks at the level of individual molecular species. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for (2R,3S,4E)-2-Azido-4-octadecen-1,3-diol Data sourced from a study on the synthesis of sphingosine enantiomers. nih.gov

| Ion | Calculated m/z | Found m/z |

|---|

Chromatographic Techniques for Purification and Purity Assessment in Synthetic Studies

Following the chemical synthesis of 2-Azido-4-octadecen-1,3-diol, chromatographic techniques are essential for the isolation and purification of the final product from unreacted starting materials, byproducts, and other impurities. mdpi.com

Silica gel column chromatography is the most common method employed for the purification of this compound and related azido-sphingoid bases. nih.govthieme-connect.com The separation is typically achieved using a gradient elution system, where the polarity of the mobile phase is gradually increased. Common solvent systems include gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane (B109758). nih.govmdpi.com

The progress of the purification and the purity of the collected fractions are monitored by Thin-Layer Chromatography (TLC). mdpi.comlookchem.com On a TLC plate, the purified compound appears as a single spot with a characteristic retention factor (Rƒ), which is dependent on the stationary and mobile phases used. nih.gov For more rigorous purity assessment and for the purification of more complex derivatives, High-Performance Liquid Chromatography (HPLC) is utilized. Both normal-phase and reversed-phase HPLC can be employed to ensure the compound is highly pure, often exceeding 98% homogeneity, which is critical for subsequent biological or advanced analytical studies. lookchem.comresearchgate.net

Table 3: Common Chromatographic Conditions for the Purification of 2-Azido-4-octadecen-1,3-diol and its Analogs

| Technique | Stationary Phase | Typical Mobile Phase System | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes (gradient) | Primary Purification |

| Column Chromatography | Silica Gel | Methanol / Dichloromethane (gradient) | Primary Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 | Ethyl Acetate / Hexanes | Reaction Monitoring, Purity Check |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, making it invaluable for elucidating reaction mechanisms, transition states, and the origins of selectivity. For a molecule such as 2-Azido-4-octadecen-1,3-diol, DFT studies would focus on its most reactive moieties: the azide (B81097) group, the hydroxyl groups, and the carbon-carbon double bond.

A primary application of DFT for this compound is in studying the mechanism of 1,3-dipolar cycloaddition reactions, a hallmark reaction of the azide group, often used in "click chemistry." researchgate.netcuny.edu Theoretical investigations can elucidate the regioselectivity of the reaction between the azide and an alkyne, predicting whether the 1,4- or 1,5-disubstituted triazole product is favored. researchgate.net This is achieved by calculating the activation energies for the different reaction pathways. The pathway with the lower activation energy barrier is considered the kinetically favored route. researchgate.netpku.edu.cn DFT calculations, using functionals like B3LYP-D3 with a basis set such as 6-31G(d,p), can model the transition states (TSs) for both regioisomeric products. researchgate.net Analysis of the geometry and energy of these transition states reveals whether the reaction is concerted or stepwise and synchronous or asynchronous. researchgate.net

Furthermore, Frontier Molecular Orbital (FMO) theory, when combined with DFT, helps in understanding the reactivity. researchgate.net The interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice versa) governs the reaction. DFT calculations can determine the energies and coefficients of these orbitals to predict the favored regiochemistry. researchgate.net

Stereoselectivity in reactions involving the two chiral centers (C-2 and C-3) and the double bond (C-4) can also be rationalized using DFT. For instance, in derivatization reactions like epoxidation of the double bond or reactions at the chiral diol, DFT can be used to calculate the energies of diastereomeric transition states, thereby predicting the stereochemical outcome.

| Parameter | Description | Typical Computational Finding | Implication for 2-Azido-4-octadecen-1,3-diol |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. Calculated for different pathways. | Pathway A (1,4-regioisomer): 21.7 kcal/mol Pathway B (1,5-regioisomer): 24.5 kcal/mol pku.edu.cn | Predicts that the 1,4-disubstituted triazole is the kinetically favored product in a 1,3-dipolar cycloaddition. |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction (products vs. reactants). | Pathway A: -35 kcal/mol Pathway B: -40 kcal/mol | Determines thermodynamic stability. The 1,5-regioisomer might be more stable, suggesting thermodynamic control could yield a different product. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A small HOMO-LUMO gap indicates high reactivity. | The azide group's electronic structure contributes to a reactive HOMO, making it a good nucleophile in certain reactions. researchgate.net |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Asynchronous TS where one new bond forms ahead of the other. researchgate.net | Provides detailed insight into the bond-forming/breaking process during cycloaddition. |

Table 1: Hypothetical DFT Data for the 1,3-Dipolar Cycloaddition of 2-Azido-4-octadecen-1,3-diol with an Alkyne. This table illustrates the types of results generated from DFT studies to predict reaction outcomes.

Molecular Modeling of 2-Azido-4-octadecen-1,3-diol and its Chemical Interactions

Molecular modeling encompasses a range of computational techniques, from quantum mechanics to molecular mechanics (force-field methods) and molecular dynamics (MD) simulations, to study the three-dimensional structure of a molecule and its non-covalent interactions with its environment. As an amphiphilic molecule and a synthetic analogue of sphingolipids, 2-Azido-4-octadecen-1,3-diol is expected to have significant interactions with biological membranes and proteins. nih.govlimes-institut-bonn.de

Molecular dynamics simulations are particularly suited to model how this compound inserts itself into a lipid bilayer. These simulations can predict its preferred orientation, depth of insertion, and the effect it has on membrane properties such as fluidity and thickness. The long C14 alkyl chain would anchor the molecule in the hydrophobic core of the membrane, while the polar headgroup containing the 1,3-diol and the azide would be positioned near the polar lipid headgroups and the aqueous interface. limes-institut-bonn.deoup.com

A key aspect of its interactions is its capacity for hydrogen bonding. The hydroxyl groups at C-1 and C-3 can act as both hydrogen bond donors and acceptors. limes-institut-bonn.de Molecular modeling can identify specific intramolecular hydrogen bonds (e.g., between the C-1 hydroxyl and the C-3 hydroxyl) that stabilize certain conformations of the molecule. More importantly, it can model intermolecular hydrogen bonds with surrounding water molecules, lipid headgroups (e.g., phosphate (B84403) groups of phospholipids), or amino acid residues in the active site of an enzyme. limes-institut-bonn.deresearchgate.net For example, its structural similarity to ceramide suggests it could interact with enzymes involved in sphingolipid metabolism, and modeling studies could predict the binding affinity and mode of interaction with proteins like ceramidases or kinases. nih.gov

| Interacting Partner | Potential Interaction Type | Significance |

| Phospholipid Bilayer | Hydrophobic interactions (alkyl chain), Hydrogen bonding (diol headgroup) | Governs membrane insertion, localization, and potential formation of lipid rafts. mdpi.com |

| Water | Hydrogen bonding | Determines the solubility and orientation of the polar headgroup at the membrane-water interface. |

| Enzyme Active Site (e.g., Glycosyltransferase) | Hydrogen bonding, Van der Waals forces | Predicts substrate binding and suitability for enzymatic derivatization (e.g., glycosylation). researchgate.net |

| Neighboring Sphingolipids | Hydrogen bonding, Van der Waals forces | Contributes to the stability and packing within membranes, influencing membrane domains. limes-institut-bonn.de |

Table 2: Predicted Chemical Interactions of 2-Azido-4-octadecen-1,3-diol Modeled by Computational Methods. This table summarizes the key intermolecular forces that define the compound's behavior in a biological context.

Prediction of Chemical Reactivity and Derivatization Pathways

Computational chemistry is a predictive tool for exploring the potential chemical reactivity of 2-Azido-4-octadecen-1,3-diol and guiding its synthetic derivatization. By calculating various electronic properties, researchers can identify the most likely sites for chemical attack and predict the feasibility of different reaction pathways.

Methods based on DFT can be used to calculate local reactivity descriptors, such as Fukui functions or the charges on each atom. researchgate.netcuny.edu These calculations would likely identify the following reactive sites:

The Azide Group: The terminal nitrogen atom is predicted to be the most nucleophilic site, making it highly susceptible to cycloaddition reactions. researchgate.net The azide can also be reduced to a primary amine, a common transformation in the synthesis of sphingolipid analogues. oup.comacs.org

The Hydroxyl Groups: The oxygen atoms of the C-1 and C-3 hydroxyls are nucleophilic. The C-1 primary alcohol is typically more reactive and sterically accessible than the C-3 secondary alcohol, making it the preferred site for reactions like O-glycosylation or esterification under kinetic control. unipv.itresearchgate.net

The C4-C5 Double Bond: This site is susceptible to electrophilic addition, such as epoxidation or dihydroxylation.

Computational modeling can predict the outcomes of various derivatization strategies. For example, the reaction pathway for the reduction of the azide group using different reagents (e.g., H₂S, phosphines, or catalytic hydrogenation) can be modeled to determine which is most energetically favorable while preserving the double bond. oup.com Similarly, in planning a chemoenzymatic synthesis, molecular docking could be used to predict whether 2-Azido-4-octadecen-1,3-diol is a viable substrate for a specific glycosyltransferase, which would add a sugar moiety to the C-1 hydroxyl to form a glycosphingolipid precursor. researchgate.netresearchgate.net This predictive power allows for the rational design of novel derivatives, such as fluorescently labeled probes or complex ganglioside analogues, by first assessing their theoretical feasibility. nih.gov

| Reactive Site | Predicted Reaction Type | Potential Product/Derivative | Computational Method for Prediction |

| N₃ (Azide) | 1,3-Dipolar Cycloaddition | Triazole-linked conjugates | DFT (Activation Energy Calculation) researchgate.net |

| N₃ (Azide) | Reduction | 2-Amino-4-octadecen-1,3-diol (Sphingosine analogue) | DFT (Reaction Energy Calculation) |

| C-1 Hydroxyl | O-Glycosylation | Glycosphingolipid precursor | Molecular Docking (Enzyme-Substrate Binding) researchgate.net |

| C-1 & C-3 Hydroxyls | Acylation / Protection | Ester or Acetal (B89532) derivatives | Steric/Electronic Analysis (Charge Distribution) acs.org |

| C=C Double Bond | Electrophilic Addition (e.g., Epoxidation) | Epoxide derivative | FMO Analysis (HOMO localization on the double bond) |

Table 3: Computationally Predicted Reactivity and Derivatization Pathways for 2-Azido-4-octadecen-1,3-diol. This table outlines the primary reactive centers of the molecule and the corresponding chemical transformations that can be predicted and explored using theoretical methods.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for 2-Azido-4-octadecen-1,3-diol Analogs

The versatility of 2-azido-4-octadecen-1,3-diol as a research tool is directly linked to the ability to synthesize a diverse range of analogs. Future research will focus on creating novel synthetic strategies to produce analogs with varied structures and functionalities, enabling the exploration of a wider array of biological questions.

Current synthetic approaches often involve multi-step chemical syntheses or chemoenzymatic methods. For instance, the synthesis of an azido-analog of the ganglioside GM3, which incorporates the 2-azido-4-octadecen-1,3-diol backbone, has been achieved through both chemical and chemoenzymatic routes. researchgate.netnih.gov The chemoenzymatic approach utilizes recombinant sialyltransferase enzymes to attach the sugar moieties to the azidosphingosine core, offering high specificity and yield. researchgate.netnih.gov A key challenge in purely chemical syntheses has been the reduction of the azide (B81097) group in acidic conditions, which can be problematic for certain ganglioside analogs. researchgate.net However, for neutral glycosphingolipids like cerebrosides, the use of an azidosphingosine analog has proven to be a satisfactory strategy. researchgate.net

Future strategies will likely focus on:

Modular Synthesis: Developing synthetic routes that allow for the easy modification of different parts of the molecule, such as the length and saturation of the fatty acyl chain, the structure of the sphingoid base, and the complexity of the carbohydrate headgroup. This will allow for the creation of a large library of probes to study the specific roles of different sphingolipid structures.

Stereoselective Synthesis: Refining methods to ensure the synthesis of optically pure isomers, as the stereochemistry of sphingolipids is crucial for their biological activity. Methods starting from chiral precursors like L-serine or D-galactose have been established and will continue to be optimized. rsc.orggoogle.com

Introduction of Multifunctional Groups: Incorporating additional functionalities beyond the azide group. For example, "trifunctional" sphingolipids that contain a photo-caged group, a photo-crosslinking group, and a clickable handle (like an alkyne or azide) are being developed. biologists.comacs.org These probes allow for precise spatiotemporal control over lipid activity and enable the covalent capture of interacting molecules. acs.org

Table 1: Examples of Azido-Sphingolipid Analogs and their Synthetic Approaches

| Compound Name | Synthetic Approach | Key Feature/Application | Reference(s) |

| (2S,3R,4E)-2-Azido-4-octadecene-1,3-diol | Chemical Synthesis | Core azidosphingosine structure for building more complex analogs. | google.comchemicalbook.com |

| azidoGM3 | Chemoenzymatic Synthesis | An azido-analog of ganglioside GM3, used as a synthetic intermediate. | researchgate.netnih.gov |

| ω-Azidosphinganine | 13-step chemical synthesis from L-serine | Metabolic probe for de novo sphingolipid synthesis, localized to the ER. | rsc.org |

| Photoactivatable and Clickable Sphingosine (B13886) (pacSph) | Chemical Synthesis | Contains a photoactivatable crosslinking group and a terminal alkyne for click chemistry. | uni-heidelberg.de |

| Azobenzene-containing Ceramides (B1148491) (caCers) | Chemical Synthesis | Photoswitchable ceramides with a clickable alkyne for optical control of metabolism. | elifesciences.org |

Expansion of Bioorthogonal Chemistry Applications in vivo and in Complex Biological Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. biologists.com The azide group is a prime example of a bioorthogonal handle, and its reaction with an alkyne partner—a reaction known as click chemistry—is the cornerstone of its utility. biologists.commdpi.com While these techniques are well-established in vitro and in cell culture, a major future direction is the expansion of their use to whole organisms (in vivo) and complex biological systems.

The most common types of click chemistry used in sphingolipid research are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). biologists.com

CuAAC is highly efficient but requires a copper catalyst, which can be toxic to cells and organisms. biologists.com Future research will focus on developing less toxic copper delivery systems, such as encapsulating the catalyst in nanoparticles, to enable its safe use in vivo. reading.ac.uk

SPAAC is a copper-free alternative that uses a strained alkyne (like dibenzocyclooctyne, DBCO) that reacts spontaneously with the azide. biologists.comreading.ac.uk This method is more biocompatible for live-cell and in vivo imaging, though the reaction kinetics can be slower than CuAAC. biologists.comreading.ac.uk

Emerging applications in complex systems include:

Metabolic Flux Analysis: Tracking the incorporation of azido-labeled precursors into various sphingolipid species in whole organisms to understand metabolic pathways in the context of health and disease. biologists.com

Identifying Protein-Lipid Interactions: Using clickable sphingolipid probes to identify binding partners directly in living animals, providing a more accurate picture of protein function in a native environment. csic.esrsc.org

Drug Delivery and Targeting: Designing systems where a drug is assembled from smaller, non-toxic precursors at a specific site in the body using bioorthogonal reactions, potentially triggered by disease-specific conditions. cas.org

Studying Host-Microbe Interactions: Investigating how sphingolipids produced by gut bacteria are metabolized by the host and influence host physiology, using clickable lipid probes to trace the movement of these lipids from microbes to host tissues. researchgate.net

Elucidation of Specific Biochemical Pathways Using Azido-Tagged Sphingolipids